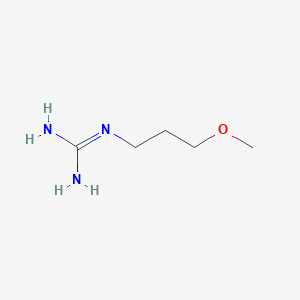

2-(3-Methoxypropyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypropyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVXYGKHDSKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 3 Methoxypropyl Guanidine and Its Derivatives

Development of Novel Guanylation Reagents and Protocols

The synthesis of guanidines is primarily achieved through the reaction of an amine with a suitable guanylating agent. mdpi.comresearchgate.net The choice of reagent and protocol is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Facile and Rapid One-Pot Synthesis Approaches

One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity and efficiency. acs.org Several one-pot methods are applicable to the synthesis of monosubstituted guanidines like 2-(3-Methoxypropyl)guanidine.

A prominent and widely used guanylating reagent for the direct conversion of primary amines is 1H-pyrazole-1-carboxamidine hydrochloride. nih.govnih.gov The reaction of an amine, in this case, 3-methoxypropan-1-amine, with this reagent in a suitable solvent and in the presence of a base like diisopropylethylamine (DIEA), provides a direct route to the target guanidine (B92328). nih.gov This method is known for its reliability, though in some cases, the guanylation of resin-bound amines has been reported to be incomplete even after prolonged reaction times. nih.gov

Another one-pot strategy involves the reaction of amines with carbamoyl (B1232498) isothiocyanates, which serves as a versatile route to 1,3-substituted guanidines. acs.org For the synthesis of N-alkyl substituted phosphoryl guanidines, a one-pot method has been described where an N-substituted guanidine is first prepared from cyanamide (B42294) and a desired amine, followed by phosphorylation. researchgate.net

| Starting Amine | Guanylating Agent | Product | Key Features |

| 3-Methoxypropan-1-amine | 1H-Pyrazole-1-carboxamidine hydrochloride | This compound | Direct, reliable conversion of primary amines. nih.govnih.gov |

| Amine | Carbamoyl Isothiocyanate | 1,3-Substituted Guanidine | Versatile one-pot synthesis. acs.org |

| Amine | Cyanamide | N-Substituted Guanidine | Intermediate for further functionalization (e.g., phosphorylation). researchgate.net |

Activation of Thioureas and Isothioureas for Guanidine Formation

Thioureas and their S-alkylated derivatives, isothioureas, are common precursors for guanidine synthesis. researchgate.netresearchgate.net The conversion requires the activation of the thiourea (B124793), typically through desulfurization, to form a reactive carbodiimide (B86325) intermediate or a related species that is then attacked by an amine. researchgate.net

A variety of reagents have been developed to activate thioureas. Classical methods often employ heavy metal salts like mercury(II) chloride (HgCl2), but due to toxicity concerns, more environmentally benign alternatives are preferred. researchgate.netlookchemmall.com Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective activators. google.comlookchem.com For instance, N,N'-di-Boc-thiourea can be activated with EDC for the guanylation of amines. acs.org

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is another efficient activating agent that facilitates the conversion of thioureas to carbodiimides almost instantaneously at room temperature. lookchemmall.comacs.org This method has been successfully used for the guanylation of various amines. acs.org Iodine has also been reported as a mild and less toxic reagent for the desulfurization of Pbf-activated thioureas to form guanidines. lookchem.comthieme-connect.de

| Thiourea Precursor | Activating Agent | Amine Nucleophile | Product |

| N,N'-di-Boc-thiourea | EDC | 3-Methoxypropan-1-amine | N,N'-di-Boc-2-(3-Methoxypropyl)guanidine |

| N,N'-di-Boc-thiourea | Mukaiyama's Reagent | 3-Methoxypropan-1-amine | N,N'-di-Boc-2-(3-Methoxypropyl)guanidine |

| Pbf-activated thiourea | Iodine | 3-Methoxypropan-1-amine | Pbf-protected this compound |

Utilization of Carbodiimides and Cyanamides in Substituted Guanidine Synthesis

The addition of amines to carbodiimides is a direct and atom-economical method for synthesizing guanidines. dergipark.org.tracs.org However, this reaction often requires harsh conditions or catalysis, as the direct reaction can be slow, especially with less nucleophilic amines. dergipark.org.tr Transition-metal catalysts, including those based on copper, titanium, and rare-earth metals, have been shown to effectively promote the guanylation of amines with carbodiimides. acs.orgsioc-journal.cntheiet.orgnih.gov For example, copper ferrite (B1171679) nanoparticles have been used as a magnetically recoverable catalyst for the addition of anilines to N,N'-dicyclohexylcarbodiimide. theiet.org

Cyanamides are also fundamental building blocks for guanidines. The reaction of an amine with a cyanamide derivative is a well-established synthetic route. google.com For instance, substituted guanidines can be prepared by reacting a substituted cyanamide with an amine in the presence of a Lewis acid catalyst. google.comutoledo.edu The synthesis of N,N'-disubstituted guanidines can be achieved by reacting an appropriate amine with a cyanamide, either by fusion or in a suitable boiling solvent. google.com

Stereoselective Synthesis of Guanidine Analogues

The development of methods for the stereoselective synthesis of chiral guanidine analogues is an active area of research, as these compounds are valuable as chiral catalysts and pharmacophores. While there is no specific information on the stereoselective synthesis of this compound itself, as it is achiral, the principles can be applied to its chiral derivatives.

One common strategy is to use a chiral amine as the starting material in established guanylation reactions. Another approach involves the use of chiral auxiliaries on the guanylating agent, which can be subsequently removed after the stereoselective reaction. More advanced methods focus on the development of catalytic asymmetric syntheses.

Green Chemistry Approaches in Guanidine Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, for example, by using safer solvents, reducing waste, and employing energy-efficient methods. researchgate.net

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netmdpi.com

Several guanidine synthesis protocols have been adapted for microwave irradiation. For instance, a one-pot, microwave-assisted synthesis of various substituted guanidine derivatives has been reported by reacting thioureas with different amines in water as a solvent. researchgate.net This method provides moderate yields within 10-95 minutes. researchgate.net The synthesis of biguanides from cyanoguanidine and aniline (B41778) hydrochlorides is also significantly accelerated under microwave irradiation, with reactions completing in as little as 15 minutes. beilstein-journals.org Guanidine hydrochloride itself has been used as a green organocatalyst in microwave-mediated syntheses. rsc.orgrsc.org The application of MAOS to the synthesis of this compound could offer significant advantages in terms of speed and energy efficiency.

| Synthesis Method | Conventional Heating | Microwave-Assisted | Benefit of MAOS |

| Thiourea + Amine in Water | Hours | 10-95 minutes | Drastically reduced reaction time, use of green solvent. researchgate.net |

| Cyanoguanidine + Aniline HCl | Longer reaction times | ~15 minutes | Significant acceleration of reaction. beilstein-journals.org |

| General Guanidine Synthesis | Can be slow and require harsh conditions | Faster, often cleaner reactions | Improved efficiency and potentially milder conditions. mdpi.com |

High-Pressure Synthetic Protocols

High-pressure (HP) synthesis has emerged as a powerful tool in organic chemistry to accelerate slow reactions, influence regioselectivity and stereoselectivity, and enable transformations that are not feasible under thermal conditions. In the realm of guanidine synthesis, particularly in cycloaddition reactions which can be competitive with undesired aza-Michael additions, high pressure offers a significant advantage.

Research into the cycloaddition of furan (B31954) derivatives bearing guanidine precursors, such as thioureas, has demonstrated the efficacy of high-pressure conditions. irb.hrsciforum.net For instance, the reaction of a furan-based thiourea with a dienophile under high pressure (5–7 kbar) in dichloromethane (B109758) for 24 hours showed good conversion and yields, proving to be a method of choice alongside high-speed vibrational milling. irb.hrsciforum.net This approach is particularly relevant for constructing complex polycyclic systems where the guanidine moiety is to be installed on a rigid scaffold.

While specific studies on the high-pressure synthesis of this compound are not documented, the principles can be extrapolated. The synthesis of guanidine itself has been achieved from urea, sulfur dioxide, and ammonia (B1221849) under pressure, indicating the feasibility of using pressure to drive guanidinylation reactions. researchgate.net Another high-pressure method involves heating urea, ammonium (B1175870) chloride, and aluminum sulfate (B86663) under ammonia pressure. cdnsciencepub.com These historical precedents, combined with modern applications in complex molecule synthesis, suggest that a high-pressure approach could be beneficial for the synthesis of this compound, potentially from 3-methoxypropylamine (B165612) and a suitable guanylating agent, by favoring the desired bond formations and increasing reaction rates.

Table 1: Comparison of High-Pressure and Other Methods in Cycloaddition of Guanidine Precursors irb.hrsciforum.net

| Method | Conditions | Conversion/Yield |

|---|---|---|

| High-Pressure (HP) | 5-7 kbar, CH₂Cl₂, 24h | Good |

| High-Speed Vibrational Milling (HSVM) | 30 MHz, 3h | Good |

| Ultrasound (US) | Sonification for 2h | Lower conversion |

| Conventional (C) | Stirring at RT, CH₂Cl₂, 24h | Lower conversion |

High-Speed Vibrational Milling Techniques

High-speed vibrational milling (HSVM), a form of mechanochemistry, offers a green and efficient alternative to traditional solvent-based synthesis. By using mechanical force to induce chemical reactions, HSVM can reduce reaction times, minimize solvent use, and sometimes provide access to products that are difficult to obtain through conventional methods.

In the context of guanidine-related synthesis, HSVM has been successfully employed in cycloaddition reactions to create substituted 7-oxanorbornene frameworks. irb.hrsciforum.net When comparing various environmentally friendly methods for these cycloadditions, HSVM was identified, along with high-pressure synthesis, as a superior technique for achieving good yields and conversions. irb.hrsciforum.net The typical conditions for HSVM involved ball-milling the reactants in a stainless steel jar at 30 MHz for 3 hours. irb.hr

For the direct synthesis of this compound, HSVM could potentially be applied by milling 3-methoxypropylamine or its salt with a solid guanylating agent like cyanamide or a protected S-methylisothiourea. This solvent-free approach would be advantageous from an environmental and process-efficiency perspective.

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique is known to accelerate reaction rates, improve yields, and enable reactions under milder conditions. The synthesis of various guanidine derivatives has been shown to benefit from ultrasonic irradiation.

One prominent application is the ultrasound-assisted synthesis of substituted guanidines from thioureas. researchgate.net This method employs an inexpensive dehydrosulfurization reagent and allows for the rapid conversion of thioureas into carbodiimides, which then react with amines to form guanidines in good to excellent yields under mild, low-solvent conditions. researchgate.net Furthermore, ultrasound has been effectively used in the synthesis of 2-aminopyrimidines from guanidine hydrochloride and β-dicarbonyl compounds, significantly reducing reaction times from hours to minutes compared to conventional heating. rsc.orgtandfonline.com For example, reactions conducted at 60-70°C under ultrasound were complete in about 30 minutes, whereas conventional methods required 5-8 hours at around 100°C. tandfonline.com

The synthesis of this compound could likely be expedited using ultrasound. A plausible sonochemical route would involve the reaction of 3-methoxypropylamine with a suitable guanylating agent, potentially catalyzed by a base, in a suitable solvent system. The reduced reaction times and milder conditions offered by ultrasound make it an attractive method for further investigation.

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of 2-Aminopyrimidine Derivatives tandfonline.com

| Method | Temperature (°C) | Time | Yield |

|---|---|---|---|

| Conventional | ~100 | 5-8 h | Comparable to US |

| Ultrasound | 60-70 | 30 min | High |

Systematic Derivatization of the this compound Scaffold

The guanidine group is a versatile functional handle that allows for extensive derivatization, leading to a wide array of structures with diverse properties. The this compound scaffold, with its multiple nitrogen atoms, offers numerous possibilities for substitution, integration into larger molecular frameworks, and participation in complex cyclization reactions.

Impact of N-Substitution Patterns on Synthetic Feasibility and Yields

Several methods have been developed to address these challenges. One approach involves the use of TFA-sensitive arylsulfonyl-activated thioureas, which facilitates the solid-phase synthesis of N,N'-substituted guanidines. acs.org This method allows for the direct release of the free guanidine upon TFA cleavage. acs.org Another one-pot procedure for synthesizing diverse N,N'-disubstituted guanidines proceeds through N-phthaloyl-guanidine intermediates generated from N-chlorophthalimide, isocyanides, and amines. rsc.org The yields in this latter method are influenced by the electronic nature of the substituents on the amine and isocyanide components. rsc.org For example, guanidines derived from aliphatic and benzyl (B1604629) isocyanides generally give higher yields than those from aromatic isocyanides. rsc.org

The synthesis of N-substituted phosphoryl guanidines has also been explored, where N-substituted guanidine hydrochlorides are prepared from cyanamide and an appropriate amine. tandfonline.com The pH of the reaction is a critical parameter, as strongly basic conditions can lead to decomposition of the guanidine. tandfonline.com

For the this compound scaffold, introducing substituents on the nitrogen atoms would similarly be governed by these principles. The choice of synthetic strategy would depend on the desired substitution pattern (mono-, di-, or tri-substituted) and the nature of the substituents to be introduced.

Integration into Polymeric and Peptidomimetic Frameworks

The guanidinium (B1211019) group is a key feature of the amino acid arginine and plays a crucial role in the structure and function of peptides and proteins. Consequently, the incorporation of guanidine moieties into polymeric and peptidomimetic structures is an active area of research.

Guanidine-containing polymers have been synthesized for various applications, including as biocides and for CO2 capture. ontosight.airoutledge.comresearchgate.net The synthesis of such polymers can involve the polymerization of guanidine-containing monomers or the post-polymerization modification of a pre-existing polymer to introduce guanidine functionalities. routledge.comresearchgate.net For example, poly(guanidine ethyl methacrylate) has been prepared and studied for its CO2 adsorption capabilities. researchgate.net

In the field of peptidomimetics, guanidine groups are often incorporated to mimic the side chain of arginine. e-bookshelf.denih.govresearchgate.net Synthetic strategies have been developed for the solid-phase synthesis of oligomeric guanidines bearing peptide-like side chains. acs.org These methods often utilize activated thiourea derivatives for the elongation of the guanidine backbone on a solid support. acs.org The development of guanidinylation reagents compatible with standard Fmoc solid-phase peptide synthesis has further facilitated the creation of guanidine-containing peptides and peptidomimetics. nih.gov

The this compound unit could be incorporated into polymeric or peptidomimetic frameworks either as a monomeric building block or by attaching it to a pre-formed backbone. Its flexible methoxypropyl chain could impart unique conformational properties to the resulting macromolecule.

Diversification via Tandem Ring Closure Reactions

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. Guanidines and their derivatives are excellent substrates for such transformations, particularly tandem ring-closure reactions.

A notable example is the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction leads to the formation of cyclic amide structures, with the regioselectivity (formation of a five- or six-membered ring) depending on the structure of the starting guanidine. nih.gov In some cases, a tandem cycloaddition/intramolecular aza-Michael cyclization has been observed, providing an elegant route to novel polycyclic guanidines. nih.gov This occurs when guanidinium salts with non-nucleophilic counterions react with dienophiles, first undergoing a Diels-Alder reaction followed by an intramolecular cyclization. nih.gov

The synthesis of fused tricyclic guanidine alkaloids often employs ring-closure reactions as key steps, such as intramolecular aza-Mitsunobu reactions or iodocyclization. mdpi.com These complex transformations highlight the utility of the guanidine functional group in orchestrating intricate cyclization cascades.

For the this compound scaffold, derivatization followed by subjection to conditions promoting tandem cyclizations could lead to a diverse range of novel heterocyclic systems. The presence of the methoxypropyl group could influence the regiochemical and stereochemical outcome of these reactions, offering a pathway to unique molecular architectures.

Mechanistic and Kinetic Studies of 2 3 Methoxypropyl Guanidine Reactivity

Elucidation of Thermal Guanidine (B92328) Metathesis (TGM) Mechanisms

Thermal Guanidine Metathesis (TGM) is a reversible transformation that facilitates the exchange of N-substituents among guanidine functional groups. rsc.org This dynamic process is foundational for creating adaptable materials, as it allows for the reorganization of cross-linked polymer networks. nih.govacs.org Studies on various substituted guanidines have established that TGM operates under thermodynamic control, meaning the composition of the product mixture at equilibrium reflects the most thermodynamically stable arrangement. rsc.orgwwu.edu

Role of Dissociative Processes and Carbodiimide (B86325) Intermediates

The prevailing mechanism for TGM is a dissociative process. rsc.orgnih.govwwu.edu In this pathway, the guanidine derivative undergoes a thermally induced dissociation to form a transient carbodiimide intermediate and an amine. This intermediate is then free to react with a different amine present in the system, leading to the formation of a new guanidine structure and accomplishing the substituent exchange.

Evidence supporting this dissociative mechanism includes the direct observation of the carbodiimide intermediate through in-situ infrared (IR) spectroscopy. wwu.edu When certain sterically hindered guanidines are heated, a new absorption band appears around 2120-2150 cm⁻¹, a characteristic stretching frequency for the N=C=N bond of a carbodiimide. wwu.edudoi.org This observation provides strong support for the transient formation of carbodiimides during the metathesis reaction. wwu.edu

Kinetic and Thermodynamic Parameters Governing Exchange Reactions

The TGM reaction is governed by both kinetic and thermodynamic factors, which are highly dependent on the guanidine's substitution pattern. rsc.orgwwu.edu Thermodynamic control dictates the final equilibrium distribution of guanidines, which favors the least sterically congested products. wwu.edu

Kinetic studies, typically conducted by heating a guanidine with an amine and monitoring the reaction progress over time, reveal the rate of approach to equilibrium. wwu.edu For instance, experiments involving heating a 1:1 mixture of a guanidine and an amine (e.g., benzyl (B1604629) amine) at elevated temperatures (e.g., 160°C) allow for the determination of reaction rates. wwu.edu The activation energies for these exchange reactions are influenced by the structure of the guanidine, a principle that has been extended from small molecule studies to the behavior of covalent adaptable networks (CANs). nih.govacs.org In such polymer systems, stress relaxation analysis provides insight into the network rearrangement kinetics, which are directly linked to the TGM activation energy. nih.gov

Influence of Steric Encumbrance and Substituent Nature on Reaction Rates

Two of the most critical factors influencing the rate of TGM are the degree of steric congestion around the central carbon of the guanidine core and the electronic nature (alkyl vs. aryl) of the nitrogen substituents. rsc.orgwwu.edu

Steric Encumbrance: Increased steric bulk around the guanidine functionality significantly impacts both the reaction kinetics and the thermodynamic equilibrium. rsc.orgwwu.edu Guanidines derived from secondary amines generally undergo TGM exchange more slowly than those derived from less hindered primary amines. wwu.edu This is because steric crowding can destabilize the ground state of the guanidine, lowering the activation barrier for dissociation into the carbodiimide intermediate and thus accelerating the exchange rate in some contexts, as seen in the faster stress relaxation of more congested covalent adaptable networks. wwu.edu Conversely, the thermodynamic equilibrium tends to favor the formation of the least sterically hindered guanidine products. wwu.edu

Nature of Substituents: The reaction rate is also highly sensitive to whether the substituents are alkyl or aryl groups. Guanidines bearing only alkyl substituents exhibit minimal reactivity in TGM, whereas those with aryl substituents readily undergo exchange. rsc.orgwwu.edu This suggests that the electronic properties of the substituents play a crucial role in stabilizing the transition state of the dissociation step.

Detailed Analysis of Acid-Base Properties

Guanidines are recognized as some of the strongest neutral organic bases, a property stemming from the effective resonance stabilization of the positive charge in their protonated form, the guanidinium (B1211019) cation. unacademy.commdpi.com The basicity of a specific guanidine like 2-(3-Methoxypropyl)guanidine is influenced by its substitution, which can modulate its proton affinity and behavior in different solvent environments.

Determination of Gas-Phase Basicities (GB) and Proton Affinities (PA)

Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity, free from solvent effects. PA is the negative of the enthalpy change for the protonation reaction, while GB is the negative of the Gibbs free energy change. nih.gov These values are often determined experimentally using methods like the extended kinetic method or calculated using density functional theory (DFT). mdpi.comacs.orgresearchgate.net

For substituted guanidines, the presence of heteroalkyl side chains capable of forming intramolecular hydrogen bonds (IHBs) in the protonated state can significantly enhance basicity. mdpi.comresearchgate.net However, the nature of the heteroatom is critical. Studies on N,N′,N″-tris(3-methoxypropyl)guanidine (tris-MtxPG), a compound structurally related to this compound, provide valuable insight. The experimental PA of tris-MtxPG was found to be 266.4 kcal/mol. researchgate.net This is notably lower than the PA of N,N′,N″-tris(3-(dimethylamino)propyl)guanidine (tris-DMPG), which is approximately 273.2 kcal/mol. researchgate.net This indicates that the dimethylamino group is more effective at stabilizing the protonated guanidinium core via intramolecular interactions than the methoxypropyl group. researchgate.net

Table 1: Comparison of Gas-Phase Proton Affinities (PA) for Substituted Guanidines This table is interactive. You can sort and filter the data.

| Compound | Substituent Type | Proton Affinity (PA) (kcal/mol) | Reference |

|---|---|---|---|

| N,N′,N″-tris(3-methoxypropyl)guanidine | Methoxypropyl | 266.4 | researchgate.net |

| N,N′,N″-tris(3-(dimethylamino)propyl)guanidine | Dimethylaminopropyl | ~273.2 | researchgate.net |

Basicity in Non-Aqueous Solvents and Solvent Effects on Protonation Equilibria

While gas-phase basicity reveals intrinsic properties, basicity in solution (often expressed as pKa) is crucial for practical applications. The solvent plays a significant role in modulating basicity by affecting protonation equilibria through solvation of both the neutral base and its conjugate acid. researchgate.netcdnsciencepub.com

In non-aqueous solvents like acetonitrile (B52724), the basicity of guanidines can be remarkably high. For instance, pKa values for guanidine derivatives with heteroalkyl substituents in acetonitrile can range from 24.7 to 27.2. researchgate.net However, the stabilizing effect of potential intramolecular hydrogen bonds can be diminished by competitive solvation. For methoxypropyl-substituted guanidines, it has been observed that the basicity ordering in acetonitrile does not perfectly follow the trend seen in the gas phase. researchgate.net This suggests that the formation of intramolecular hydrogen bonds involving the ether oxygen is significantly hindered by strong solvation from acetonitrile molecules. researchgate.net This contrasts with dimethylaminopropyl-substituted guanidines, where the stronger N-H···N hydrogen bond is more effective even in solution, leading to a more pronounced increase in basicity compared to unsubstituted analogs. researchgate.net

Investigation of Intramolecular Hydrogen Bonding (IMHB) in Guanidinium Ions

The reactivity and structural dynamics of guanidine derivatives are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding (IMHB) in their protonated state, the guanidinium ion. The presence of a flexible side chain containing a hydrogen bond acceptor, such as the ether oxygen in this compound, allows for the formation of a stable intramolecular ring system upon protonation. This interaction is crucial for understanding the compound's basicity, conformational preference, and role in molecular recognition and catalysis.

Research into substituted guanidines has established that IMHB plays a defining role in the stability of the corresponding guanidinium cation. researchgate.netresearchgate.net In the case of the 2-(3-methoxypropyl)guanidinium ion, the protonated guanidinium group acts as a hydrogen bond donor, while the oxygen atom of the methoxypropyl substituent serves as the acceptor.

Studies on analogous compounds with 3-heteroalkyl chains, such as N,N',N''-tris-(3-dimethylaminopropyl)guanidine, have confirmed through single-crystal X-ray diffraction analysis that the most stable conformation involves the formation of a pseudo eight-membered ring. researchgate.net This occurs via a 1,3-hydrogen bonding motif, where a proton on one of the guanidinium nitrogen atoms forms a hydrogen bond with the heteroatom (in this case, oxygen) at the end of the propyl chain. researchgate.net This arrangement is thermodynamically favored over smaller ring formations, such as a six-membered ring, which would create excessive strain. researchgate.net

The key characteristics of the intramolecular hydrogen bond in the 2-(3-methoxypropyl)guanidinium ion, based on findings from analogous systems, are summarized in the table below.

Interactive Data Table: IMHB Characteristics in 2-(3-Methoxypropyl)guanidinium Ion

Below is a summary of the investigated structural and energetic parameters of the intramolecular hydrogen bond in the protonated form of this compound.

| Parameter | Description | Value/Observation | Reference Analogy |

| H-Bond Type | The nature of the donor and acceptor atoms. | N-H···O | beilstein-journals.org |

| Donor Group | The proton-donating part of the molecule. | Guanidinium group (-NH) | nih.gov |

| Acceptor Atom | The proton-accepting atom in the side chain. | Methoxy (B1213986) oxygen (-OCH₃) | researchgate.net |

| Resulting Ring Size | The size of the pseudo-cycle formed by the IMHB. | 8-membered pseudo-ring | researchgate.net |

| Conformational Motif | The spatial arrangement leading to the H-bond. | 1,3-Hydrogen Bonding Motif | researchgate.net |

| Impact on Stability | The thermodynamic effect of the IMHB. | Increased stability of the cation | researchgate.net |

| Impact on Basicity | The effect on the pKa of the parent guanidine. | Increased proton affinity | researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 3 Methoxypropyl Guanidine Systems

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure, conformation, and electronic environment of guanidine (B92328) derivatives in solution. Studies on related compounds, such as pyridin-2-yl guanidine derivatives, demonstrate the utility of NMR in revealing detailed structural information. nih.gov

A key aspect of guanidine chemistry that NMR can elucidate is the significant conformational change that occurs upon protonation or substitution. For instance, the ¹H NMR spectra of neutral N,N'-di-Boc protected pyridin-2-yl guanidines differ remarkably from their corresponding guanidinium (B1211019) salts. This difference is attributed to a 180° rotation around the C-N bond connecting the guanidinium group and the pyridine (B92270) ring. nih.gov This conformational shift is driven by the formation of distinct intramolecular hydrogen-bonding systems: between the pyridine nitrogen and the guanidinium protons in the salts, and within the tert-butyl carbamate (B1207046) groups in the protected, neutral analogues. nih.gov

For a compound like 2-(3-Methoxypropyl)guanidine, high-resolution ¹H and ¹³C NMR would be expected to provide precise chemical shift assignments for the methoxypropyl chain and the guanidine headgroup. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlations, offering direct evidence for the preferred conformation in solution, particularly the spatial relationship between the alkyl chain and the guanidine protons. Furthermore, ¹⁵N NMR studies, though less common, can offer direct insight into the tautomeric state and protonation site of the guanidine moiety. mdpi.com

| Hypothetical ¹H NMR Data for 2-(3-Methoxypropyl)guanidinium Chloride | | :--- | :--- | :--- | | Proton | Expected Chemical Shift (ppm) | Multiplicity | | Guanidinium-NH₂ | 7.0 - 7.5 | Broad singlet | | CH₂ (adjacent to NH) | 3.2 - 3.4 | Triplet | | CH₂ (central) | 1.8 - 2.0 | Multiplet | | CH₂ (adjacent to O) | 3.4 - 3.6 | Triplet | | OCH₃ | 3.3 - 3.5 | Singlet | Note: This table presents hypothetical data based on general principles of NMR spectroscopy for similar structures. Actual values would require experimental verification.

Mass Spectrometric Analysis of Complex Guanidine Structures (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable tool for the characterization of complex and polymeric guanidine structures. korea.ac.kr It is particularly effective for analyzing oligomers and polymers, providing information on molecular weight distribution, repeating units, and end-groups. koreascience.kr

For polymeric guanidines, such as polyhexamethylene guanidine (PHMG), MALDI-TOF MS spectra reveal a series of peaks corresponding to oligomers of varying lengths. korea.ac.kr The analysis can identify different structural isomers and end-groups within a complex mixture. For instance, analysis of PHMG has shown that oligomer isomer peaks are typically observed in their protonated form, [M+H]⁺. korea.ac.kr The technique is sensitive enough that in some cases, no sample preparation beyond extraction is needed to acquire a clear spectrum from a consumer product. korea.ac.kr

The success of MALDI-TOF MS analysis is critically dependent on the selection of an appropriate matrix, which co-crystallizes with the analyte and absorbs the laser energy. For polymer guanidines, there is no single universal matrix that performs optimally for all structures. researchgate.netresearchgate.net The chemical composition of the analyte, particularly the presence of different functional groups, dictates the best choice of matrix. researchgate.net

Research on three commercially available polymer guanidines—Poly(hexamethylene guanidine) chloride (PHMG), Polyhexamethylene biguanide (B1667054) (PHMB), and Poly-[2-(2-ethoxy)-ethoxyethyl]-guanidinium-chloride (PEEG)—highlights this challenge. It was found that sinapic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) were ideal for the analysis of PHMG and PHMB. However, for PEEG, which contains additional ether linkages (C-O bonds), 2,5-dihydroxybenzoic acid (DHB) and 2-(4-Hydroxybenzeneazo)benzoic acid (HABA) proved to be more effective. researchgate.netresearchgate.net This difference is partly explained by the proton affinities (PA) of the matrix and the analyte; matrices with a lower PA tend to yield better sensitivity for polymer guanidines with a lower PA. researchgate.net The choice of solvent and cationizing agent are also critical parameters that must be optimized to achieve well-resolved spectra. frontiersin.org

| Matrix Selection for Different Polymer Guanidines | | :--- | :--- | | Polymer Guanidine | Optimal MALDI Matrix | | Poly(hexamethylene guanidine) chloride (PHMG) | Sinapic acid (SA), α-Cyano-4-hydroxycinnamic acid (CHCA) researchgate.netresearchgate.net | | Polyhexamethylene biguanide (PHMB) | Sinapic acid (SA), α-Cyano-4-hydroxycinnamic acid (CHCA) researchgate.netresearchgate.net | | Poly-[2-(2-ethoxy)-ethoxyethyl]-guanidinium-chloride (PEEG) | 2,5-dihydroxybenzoic acid (DHB), 2-(4-Hydroxybenzeneazo)benzoic acid (HABA) researchgate.netresearchgate.net | | General Purpose (Multiple Polymers) | trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) frontiersin.org |

X-ray Crystallography for Precision Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.govacs.org For guanidine systems, crystallographic studies are crucial for understanding tautomerism and the influence of substituents on molecular geometry. mdpi.com

Studies on a series of N,N'-substituted guanidines have shown that the solid-phase structure is dictated by both the electronic properties of the substituents and the intermolecular hydrogen bonding network within the crystal lattice. mdpi.com For example, in a series of guanidines with a 4,6-dimethylpyrimidyl group on one side, the geometry of the guanidine core changed depending on the electronic nature of the substituent on the other side. Guanidines substituted with less electron-withdrawing amines adopted a cis-trans geometry. In contrast, when more electron-deficient aniline (B41778) substituents were used, the structure switched to a cis-cis geometry. mdpi.com

These studies consistently find that the guanidine core is not symmetric, featuring one shorter C=N double bond (typically 1.27–1.30 Å) and two longer C-N single bonds (typically 1.35-1.37 Å), confirming a specific tautomeric form is "locked" in the crystal. mdpi.comrsc.org The crystal structure of the unsubstituted guanidine free base reveals a planar C-N₃ core with pyramidal amino groups. rsc.orgresearchgate.net For a molecule like this compound, one would expect extensive hydrogen bonding in the solid state, likely involving the guanidinium protons and potentially the methoxy (B1213986) oxygen, which would heavily influence the crystal packing.

| Typical Bond Lengths in Guanidine Structures from X-ray Crystallography | | :--- | :--- | :--- | | Bond Type | Typical Length (Å) | Reference Compound(s) | | C=N (imino) | 1.295 - 1.308 | N,N'-substituted guanidines, Guanidine co-crystals mdpi.comrsc.org | | C-NH₂ (amino) | 1.350 - 1.366 | N,N'-substituted guanidines, Guanidine co-crystals mdpi.comrsc.org |

In Situ Spectroscopic Monitoring of Guanidine Reactions

Understanding reaction mechanisms and kinetics requires monitoring the transformation of reactants into products in real time. In situ spectroscopic techniques are invaluable for this purpose, allowing for the observation of transient intermediates and the elucidation of reaction pathways.

For reactions involving guanidines, in situ Raman and UV-Vis spectroscopy have proven particularly effective. In the study of mechanochemical (solid-state ball milling) synthesis of thioureas from aniline derivatives, in situ Raman spectroscopy was used to monitor the reaction progress. beilstein-journals.orgbeilstein-journals.org This technique allowed for the direct observation of a reactive N-Thiocarbamoyl benzotriazole (B28993) intermediate, identified by its characteristic Raman bands, which appeared minutes into the milling process and then disappeared as the final thiourea (B124793) product was formed. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Similarly, in situ UV-Vis spectroscopy has been used to monitor catalytic reactions involving bis(guanidine) copper complexes. researchgate.netmdpi.com The formation and decay of key species, such as bis(µ-oxido) dicopper(III) complexes formed upon oxygen activation, can be tracked by monitoring their characteristic absorbance bands in the UV-Vis spectrum. researchgate.netmdpi.com For a reaction involving this compound, such as its synthesis or its participation in a catalytic cycle, in situ FTIR or Raman spectroscopy could track the consumption of starting materials and the appearance of the characteristic guanidine group vibrations, providing critical mechanistic data.

| In Situ Monitoring of a Mechanochemical Thiourea Synthesis via Raman Spectroscopy | | :--- | :--- | :--- | | Species | State | Characteristic Raman Bands (cm⁻¹) beilstein-journals.orgbeilstein-journals.org | | N-Thiocarbamoyl benzotriazole | Intermediate | 544, 1041, 1248, 1511 | | bis(4-bromophenyl)thiourea | Product | Bands corresponding to the final structure appear as intermediate bands vanish. | Note: This table illustrates the principle of in situ monitoring on a related synthesis. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Investigations of 2 3 Methoxypropyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-Methoxypropyl)guanidine. Methods like Density Functional Theory (DFT) and various ab initio approaches are employed to model its electronic structure and predict its chemical behavior. aip.orgscienceopen.com

Electronic Structure: The electronic landscape of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For guanidine (B92328) derivatives, the HOMO is typically localized on the nitrogen atoms, reflecting their electron-donating capability, while the LUMO is centered on the delocalized π-system of the guanidinium (B1211019) core. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. irb.hr Protonation of the guanidine group significantly lowers the energy levels of these molecular orbitals, which can drastically alter the molecule's reactivity. irb.hr

Reactivity Prediction: Computational models can predict various aspects of reactivity. For instance, the calculation of potential energy surfaces helps in identifying the most likely pathways for chemical reactions, including decomposition and isomerization. jes.or.jp Studies on guanidine decomposition have identified energy barriers for different pathways, such as monomolecular and bimolecular reactions, providing a quantitative measure of the compound's stability under various conditions. jes.or.jp Furthermore, calculations of properties like Mulliken charges and spin densities offer a detailed view of electron distribution, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

The table below summarizes typical electronic properties that can be determined for guanidine derivatives using quantum chemical calculations.

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability; a smaller gap suggests higher reactivity. |

| Mulliken Charges | Distribution of partial atomic charges across the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Electron Density | The probability of finding an electron at a particular location. | Reveals regions of high and low electron concentration, guiding understanding of intermolecular interactions. |

This table presents conceptual data based on general findings for guanidine derivatives.

Theoretical Prediction of pKa Values and Protonation States

The basicity of the guanidine moiety is one of its most defining chemical characteristics. Guanidine itself is a very strong base in water, with a pKa of its conjugate acid (pKaH) being 13.6. researchgate.netwikipedia.org This high basicity stems from the exceptional stability of the resulting guanidinium cation, where the positive charge is delocalized across three nitrogen atoms through resonance.

Computational methods are powerful tools for predicting the pKa values of novel guanidine derivatives like this compound. These predictions are crucial for understanding how the molecule will behave in a biological environment, as its protonation state influences its solubility, membrane permeability, and ability to interact with biological targets. optibrium.commrupp.info Methods range from semi-empirical approaches like PM6 to more rigorous ab initio calculations combined with continuum solvation models. nih.govpeerj.com

For substituted guanidines, the pKa is highly sensitive to the electronic effects of the substituents. Studies have shown that for compounds like this compound, the presence of the heteroalkyl chain can influence basicity. researchgate.net Theoretical models have demonstrated that intramolecular hydrogen bonding can significantly increase basicity. acs.orgresearchgate.net However, in the case of methoxypropyl-substituted guanidines, it has been computationally shown that solvation by polar solvents like acetonitrile (B52724) can hinder the formation of these intramolecular hydrogen bonds, which affects their basicity compared to analogous compounds like dimethylaminopropyl-substituted guanidines. researchgate.net

| Compound/Derivative Type | Typical Predicted pKa Range (in MeCN) | Key Influencing Factor |

| Tetramethylguanidine (TMG) | ~23-24 | Reference alkyl-substituted guanidine. |

| Methoxypropyl-substituted Guanidines | 24.7 - 27.2 | Moderate basicity enhancement; solvation can hinder intramolecular H-bonds. researchgate.net |

| Dimethylaminopropyl-substituted Guanidines | 25.0 - 27.2 | Strong basicity enhancement due to stable intramolecular H-bonds. researchgate.net |

| Phenylguanidines | < 23 | Electron-withdrawing effect of the aryl group reduces basicity. semanticscholar.org |

This table provides representative data from literature to illustrate the impact of substitution on basicity.

Advanced Conformational Analysis and Energy Landscape Mapping

A molecule like this compound is not static; its flexible propyl chain allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformations to determine the most stable forms. organicchemistrytutor.comlibretexts.org

Computational methods, particularly molecular mechanics and quantum mechanics, are used to perform this analysis. By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformations, while the high-energy regions represent transition states between them. nih.gov

For heteroalkyl-substituted guanidines, a key finding from conformational analysis is the preference for structures that allow for intramolecular hydrogen bonding. researchgate.net In the protonated (guanidinium) form of this compound, the ether oxygen in the methoxypropyl chain can act as a hydrogen bond acceptor for one of the N-H protons of the guanidinium group. This interaction leads to the formation of a stable pseudo-cyclic structure. researchgate.netresearchgate.net Computational studies have shown that conformations featuring these intramolecular hydrogen bonds are significantly lower in energy. researchgate.net Mapping the complete energy landscape reveals the relative populations of different conformers at equilibrium and the energy barriers for interconversion between them.

| Conformation Type | Key Structural Feature | Relative Stability |

| Extended (Open) | The methoxypropyl chain is extended away from the guanidine group. | Less Stable |

| Gauche | Partial folding of the propyl chain. | Intermediate Stability |

| Cyclic (H-bonded) | Intramolecular H-bond between a guanidinium N-H and the ether oxygen. | Most Stable |

This table conceptualizes the relative stability of conformers based on general principles of conformational analysis for similar molecules.

Molecular Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, strong, charge-assisted hydrogen bonds with acceptor atoms like oxygen and nitrogen. researchgate.netnih.gov Molecular modeling is used to explore how this compound interacts with other molecules, including solvent molecules, counter-ions, and biological macromolecules.

In its protonated state, the planar guanidinium cation can form well-ordered hydrogen bonds in its molecular plane. acs.orgpnas.org Computational simulations of guanidinium ions in aqueous solution show a bimodal hydration pattern, with strong N-H···O hydrogen bonds to water molecules. pnas.orgresearchgate.net

Beyond intramolecular interactions, the guanidine moiety is a cornerstone for building complex intermolecular hydrogen-bonded networks. acs.orgrsc.org Modeling studies have shown how guanidinium cations can interact with anions to form specific structural motifs, such as chains and dimers, which are critical in the formation of crystal lattices. acs.org The ability to form these robust, directional interactions is fundamental to the role of guanidine-containing molecules in molecular recognition and self-assembly processes. For this compound, modeling would explore the interplay between the hydrogen-bonding capacity of the guanidinium group and the steric and electronic influence of the methoxypropyl substituent.

| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) |

| Intramolecular H-bond | Guanidinium N-H | Methoxy (B1213986) O | ~2.8 - 3.0 |

| Intermolecular H-bond | Guanidinium N-H | Water O | ~2.8 - 2.9 |

| Cation-π Interaction | Guanidinium Cation | Aromatic Ring | Variable |

| Ion Pairing | Guanidinium Cation | Anion (e.g., Cl⁻, PF₆⁻) | Variable |

This table presents typical interaction distances derived from computational studies of guanidinium systems.

Computational Approaches to Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological effect. researchgate.net Computational methods are invaluable in this field for building predictive models and providing mechanistic insights, which can accelerate the discovery of new therapeutic agents. benthamdirect.comnih.gov

For a compound like this compound, computational SAR would involve several approaches:

Quantitative Structure-Activity Relationship (QSAR): This involves creating a statistical model that correlates calculated molecular descriptors with experimentally observed biological activity. researchgate.net Descriptors for this compound would include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and physicochemical properties (e.g., logP, polar surface area). Studies on other guanidine derivatives have successfully used descriptors like molar refractivity to build predictive QSAR models. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) required for biological activity. The guanidinium group, with its defined geometry and hydrogen-bonding capabilities, is a common pharmacophoric element.

Molecular Docking and Dynamics: If the biological target of this compound is known (e.g., an enzyme or receptor), molecular docking can be used to predict its binding mode and affinity. nih.gov Subsequent molecular dynamics (MD) simulations can then explore the stability of the predicted binding pose and the network of interactions (like hydrogen bonds and salt bridges) that stabilize the ligand-protein complex over time. nih.gov

These computational studies help rationalize the activity of existing compounds and guide the design of new derivatives with improved potency and selectivity. mdpi.commdpi.com

Academic Research Applications and Emerging Areas

Organocatalysis and Catalytic Applications

The strong basicity and low nucleophilicity of many substituted guanidines have established them as a class of superbases in organic synthesis. dcfinechemicals.comineosopen.org Their ability to deprotonate even weakly acidic protons without engaging in competing nucleophilic reactions makes them highly effective catalysts for a variety of organic transformations. The 3-methoxypropyl substituent can influence solubility in organic solvents, potentially enhancing catalytic efficiency in specific reaction media.

Guanidine (B92328) derivatives are widely employed as powerful Brønsted base catalysts in a multitude of organic reactions. ineosopen.orgineosopen.org Their catalytic activity stems from their high pKa values, which allow them to facilitate reactions that require a strong, non-nucleophilic base. ineosopen.orgineosopen.org These transformations include, but are not limited to, Michael additions, Henry (nitroaldol) reactions, aza-Henry reactions, Baylis-Hillman reactions, aldol (B89426) condensations, and polymerizations. ineosopen.orgineosopen.orgacs.org

The catalytic cycle typically involves the guanidine base abstracting a proton from a pro-nucleophile, generating a highly reactive nucleophile. The resulting protonated guanidinium (B1211019) ion can then act as a hydrogen-bond donor, stabilizing the transition state or activating an electrophile, sometimes leading to a bifunctional catalytic mechanism. acs.orgjst.go.jp The introduction of chiral scaffolds to the guanidine core has also enabled the development of potent asymmetric organocatalysts, facilitating the enantioselective synthesis of complex molecules. jst.go.jprsc.org The basicity and catalytic performance of guanidines are highly tunable by modifying the substituents on the nitrogen atoms, which alters their steric and electronic properties. arkat-usa.org

| Organic Transformation | Role of Guanidine Catalyst | Representative Guanidine Type |

|---|---|---|

| Michael Addition | Base-catalyzed addition of a nucleophile to an α,β-unsaturated carbonyl compound. ineosopen.orgineosopen.org | Acyclic and Bicyclic Guanidines |

| Henry (Nitroaldol) Reaction | Deprotonation of a nitroalkane to form a nitronate anion for reaction with a carbonyl compound. ineosopen.org | Chiral Guanidines |

| Ring-Opening Polymerization | Initiation of polymerization of cyclic esters (e.g., lactide) through nucleophilic or base catalysis. acs.org | Bicyclic Guanidines (e.g., TBD) |

| Aza-Michael Addition | Catalyzes the addition of amines to activated alkenes. ineosopen.org | Chiral Guanidines |

| Epoxidation | Used in the epoxidation of electron-deficient alkenes. ineosopen.org | Guanidine bases grafted on silica (B1680970). ineosopen.org |

Guanidines have demonstrated significant catalytic activity in transesterification reactions, a key process in the production of biodiesel (fatty acid methyl esters, FAME) from vegetable oils and fats. scielo.brdss.go.th The reaction involves the conversion of triglycerides into smaller ester molecules by reaction with an alcohol, typically methanol, in the presence of a catalyst. Guanidines, acting as strong bases, efficiently deprotonate the alcohol to form the more nucleophilic alkoxide species, which then attacks the carbonyl group of the triglyceride. nih.gov

| Guanidine Catalyst | Feedstock | Reaction Conditions | Biodiesel Yield | Reference |

|---|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Rapeseed Oil | 1 mol% catalyst, 1 h reaction time | ~90% | researchgate.net |

| Guanidine-based solid catalyst | Soybean Oil | 7 wt% catalyst, 65 °C, 8 h | 92.6% | researchgate.net |

| N,N′,N″-tris(3-dimethylaminopropyl)-guanidine | Waste Sunflower Cooking Oil | Variable (optimized via RSM) | High Conversion | researchgate.net |

| Heterogenized TCG | Soybean Oil | 10 mol% catalyst, 5 h | 14% (diffusion limited) | dss.go.th |

A significant area of research focuses on the heterogenization of guanidine catalysts to enhance their industrial applicability. mdpi.com While homogeneous catalysts are often highly active, their separation from the reaction mixture can be difficult and costly. nih.gov Immobilizing the guanidine moiety onto a solid support facilitates easy catalyst recovery (e.g., by filtration or magnetic separation) and allows for its reuse over multiple cycles, improving process economics and sustainability. rsc.orgdut.ac.za

Various materials have been explored as supports, including polymers like polystyrene, inorganic oxides such as silica (SiO2), and magnetic nanoparticles (e.g., Fe3O4). scielo.brdss.go.thnih.govrsc.org Guanidines can be covalently anchored to the support surface. nih.govrsc.org For instance, guanidine-functionalized silica has been used for the continuous flow production of biodiesel. rsc.org Magnetic nanoparticles functionalized with guanidine derivatives have also been developed as highly effective and easily recoverable catalysts for reactions like the Suzuki-Miyaura cross-coupling. nih.govrsc.orgdut.ac.za

The performance of these heterogenized catalysts is a key evaluation point. While immobilization can sometimes lead to a slight decrease in activity compared to homogeneous counterparts due to mass transfer limitations or steric hindrance, the benefits of reusability often outweigh this. scielo.brdss.go.th Research has shown that these catalysts can often be recycled multiple times without a significant loss in catalytic activity. rsc.orgdut.ac.za However, leaching of the active guanidine species from the support can be a challenge that needs to be addressed through robust anchoring chemistry. scielo.brmdpi.com

Catalytic Activity in Transesterification Processes, including Biodiesel Production

Advanced Materials Science and Supramolecular Chemistry

In materials science, the guanidinium group is a valuable functional group for creating novel polymers and supramolecular assemblies due to its charge and hydrogen-bonding capabilities.

Synthesis and Characterization of Guanidine-Containing Polymers

Polymers incorporating guanidinium groups have been synthesized for a variety of applications, including as antimicrobial agents and for gene delivery. The synthesis of these polymers can be achieved by either polymerizing guanidine-containing monomers or by post-polymerization modification where guanidine groups are attached to a pre-existing polymer backbone.

For example, polymers with pendant guanidinium groups have been shown to exhibit potent antimicrobial activity by disrupting bacterial cell membranes. The characterization of these polymers involves techniques such as nuclear magnetic resonance (NMR) to confirm the presence of the guanidinium groups, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques like thermogravimetric analysis (TGA) to assess thermal stability.

Engineering Supramolecular Assemblies Driven by Guanidinium Interactions

The ability of the guanidinium cation to form strong, directional hydrogen bonds with oxoanions like carboxylates and phosphates is a powerful tool in supramolecular chemistry. This interaction is often referred to as the "guanidinium-carboxylate salt bridge" and is a key motif in the engineering of complex, self-assembled structures.

Researchers have utilized these interactions to create a variety of supramolecular assemblies, including gels, liquid crystals, and capsules. For instance, the combination of a guanidinium-bearing molecule with a complementary carboxylate-containing molecule can lead to the formation of well-ordered, one-dimensional hydrogen-bonded chains in the solid state. The specific properties of the resulting assembly can be tuned by modifying the structure of the interacting molecules, such as the alkyl or alkoxypropyl side chains.

Agrochemical Research: Insights from Guanidine-Derived Insecticides

The guanidine functional group is a key component of several commercially important insecticides, particularly within the neonicotinoid class. While 2-(3-Methoxypropyl)guanidine itself is not a commercial insecticide, the study of related compounds provides valuable insights into the structural requirements for insecticidal activity.

Investigation of Structural Modifications for Optimized Insecticidal Activity

Structure-activity relationship (SAR) studies on guanidine-derived insecticides have been extensive. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its insecticidal potency and selectivity. For neonicotinoids containing a guanidine moiety, modifications have been explored at various positions.

For example, in compounds related to clothianidin, the nature of the substituent on the guanidine nitrogen can significantly impact activity. Researchers have found that the size, electronics, and hydrogen-bonding potential of these substituents are critical. The introduction of an alkoxypropyl group, such as the 3-methoxypropyl group, could be one such modification aimed at optimizing physicochemical properties like solubility and membrane permeability, which in turn can influence insecticidal efficacy.

| Structural Modification | Effect on Activity | Rationale |

| Varying N-substituents | Modulates potency and selectivity | Alters binding affinity for the target receptor |

| Modifying the heterocyclic ring | Impacts spectrum of activity | Changes overall molecular shape and electronics |

| Introducing flexible side chains | May improve pharmacokinetic properties | Can enhance solubility and membrane transport |

Research into Receptor Interactions in Agricultural Pest Models

The primary target of neonicotinoid insecticides, including those with a guanidine group, is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system. The guanidinium group, in its protonated state, is thought to mimic the cationic nature of the natural ligand, acetylcholine.

Research using pest models such as aphids and leafhoppers has shown that the guanidine moiety of these insecticides interacts with specific amino acid residues in the binding pocket of the nAChR. Techniques like site-directed mutagenesis and computational modeling have been employed to identify these key interactions. For instance, negatively charged amino acids like aspartate and glutamate (B1630785) in the receptor are believed to form strong ionic and hydrogen-bonding interactions with the guanidinium group of the insecticide, leading to the irreversible binding and subsequent overstimulation of the receptor, which results in paralysis and death of the insect.

Future Research Directions and Perspectives for 2 3 Methoxypropyl Guanidine

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of guanidine (B92328) derivatives has traditionally relied on methods that are often not environmentally benign. A primary future objective will be the development of sustainable synthetic routes to 2-(3-Methoxypropyl)guanidine. Research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient conditions.

Key areas of investigation will include:

Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. Metal-free catalytic systems, such as those employing organocatalysts or photocatalysts under visible light, are promising avenues. For instance, methods using transition-metal-free photocatalysis in water have been successfully developed for other guanidines and could be adapted.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Catalytic guanylation of amines with carbodiimides is an efficient, atom-economical approach that could be optimized for the synthesis of this compound.

Renewable Feedstocks: Investigating the possibility of deriving the 3-methoxypropylamine (B165612) precursor from biomass or other renewable sources.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of sustainable synthesis methods.

| Sustainable Approach | Potential Application for this compound Synthesis | Key Benefits |

| Photocatalysis | Metal-free synthesis using a photocatalyst like phenazine (B1670421) ethosulfate in water. | Use of non-toxic solvent, ambient temperature, metal-free. |

| Solid-Supported Reagents | Employing cellulose-supported reagents for guanylation in aqueous media. | Mild conditions, high yields, recyclability of support. |

| Electrochemical Synthesis | In-situ generation of thiourea (B124793) followed by electrolytic guanylation with 3-methoxypropylamine. | Cost-effective, step-economical, environmentally friendly. |

| Catalytic Guanylation | Zinc-catalyzed reaction of 3-methoxypropylamine with a carbodiimide (B86325). | High efficiency, atom economy, modularity. |

Deeper Mechanistic Understanding of Guanidine-Mediated Processes

Guanidines and their conjugate acids, guanidiniums, are known to act as catalysts through various mechanisms, including Brønsted base catalysis, nucleophilic catalysis, and hydrogen-bond donation. A fundamental understanding of how this compound and its protonated form interact with substrates is crucial for its future application in organocatalysis.

Future mechanistic studies would aim to:

Elucidate Catalytic Cycles: Detailed kinetic and spectroscopic studies to map out the complete catalytic cycle in reactions where this compound acts as a catalyst. This includes identifying rate-determining steps and characterizing intermediates.

Define the Role of the Guanidinium (B1211019) Ion: Investigating the precise role of the protonated 2-(3-methoxypropyl)guanidinium ion. This includes studying its capacity for mono-functional versus bifunctional activation, where it might simultaneously activate both a nucleophile and an electrophile through hydrogen bonding.

Probe Non-Covalent Interactions: Using techniques like X-ray crystallography and NMR spectroscopy to study the hydrogen-bonding patterns between the guanidinium catalyst and substrates. This is essential for understanding the origin of stereoselectivity in asymmetric reactions.

| Mechanistic Question | Investigative Technique | Expected Insight |

| Brønsted Basicity vs. Nucleophilicity | Kinetic Isotope Effect, In-situ IR/NMR | Determine if the guanidine acts as a proton shuttle or a direct nucleophile. |

| Role of the Methoxy (B1213986) Group | Comparative studies with alkylguanidines | Understand the electronic and steric influence of the 3-methoxypropyl substituent on catalytic activity. |

| Bifunctional Activation | DFT Calculations, X-ray Crystallography of catalyst-substrate complexes | Visualize and quantify the hydrogen-bonding network responsible for dual activation. |

| Aggregation State of Catalyst | Concentration-dependent kinetic studies | Determine if the catalyst operates as a monomer or an aggregate, which impacts the reaction order and mechanism. |

Rational Design and Optimization of Catalytic Systems

Building on a deeper mechanistic understanding, the rational design of catalytic systems featuring the this compound scaffold can be pursued. The goal is to create highly efficient and selective catalysts for specific chemical transformations.

Future research in this area will involve:

Tuning Steric and Electronic Properties: Systematically modifying the structure of this compound to enhance its catalytic performance. This could involve introducing chirality for asymmetric synthesis or altering substituents to fine-tune basicity and solubility.

Bifunctional Catalyst Development: Incorporating a second functional group (e.g., a thiourea, alcohol, or amide) into the guanidine structure to create a bifunctional catalyst. Such catalysts can provide synergistic activation and lead to higher reactivity and enantioselectivity.

Immobilization on Supports: Grafting this compound onto solid supports like silica (B1680970), polymers, or magnetic nanoparticles to create heterogeneous catalysts. This facilitates catalyst recovery and reuse, aligning with the principles of green chemistry.

Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying guanidine-catalyzed reactions. Applying these methods to this compound will accelerate research by providing predictive insights into its behavior.

Prospective computational studies would include:

Modeling Reaction Pathways: Using DFT to calculate the energy profiles of potential reaction mechanisms, identify transition states, and predict reaction barriers. This can help to validate or challenge experimentally proposed mechanisms.

Predicting Stereoselectivity: For chiral variants of this compound, computational models can be used to predict the stereochemical outcome of reactions by comparing the energies of competing diastereomeric transition states.

In Silico Catalyst Screening: Creating virtual libraries of modified this compound derivatives and computationally screening them for desired properties like basicity, binding affinity, and catalytic activity. This rational in silico design process can guide synthetic efforts toward the most promising candidates.

| Computational Method | Application to this compound Research | Information Gained |

| Density Functional Theory (DFT) | Calculating transition state energies for a catalyzed Michael addition. | Reaction mechanism, rate-determining step, activation energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize hydrogen bonds in a catalyst-substrate complex. | Strength and nature of non-covalent interactions driving catalysis. |

| Molecular Dynamics (MD) Simulations | Simulating the catalyst and reactants in a solvent box. | Understanding the role of solvent effects and conformational flexibility. |

| Ab Initio Calculations | Determining rotational barriers and conformational preferences of the 3-methoxypropyl chain. | Intrinsic structural and electronic properties of the molecule. |

Exploration of Novel Biological Targets and Mechanistic Pathways in Academic Settings

The guanidine moiety is a recognized pharmacophore present in numerous natural products and therapeutic agents. Its ability to form strong, charge-assisted hydrogen bonds makes it an excellent binder for biological macromolecules like proteins and nucleic acids. The unique structure of this compound, combining a flexible, moderately lipophilic side chain with the cationic guanidinium headgroup, makes it an intriguing candidate for academic exploration against novel biological targets.

Future academic research could focus on:

Targeting Anionic Pockets in Proteins: The protonated guanidinium group is a bioisostere of the arginine side chain and can effectively target carboxylate or phosphate-rich binding sites in enzymes or receptors. Screening this compound against protein families such as kinases, proteases, or G-protein coupled receptors (GPCRs) could uncover new biological activities.

DNA/RNA Minor Groove Binding: Dicationic guanidine derivatives have shown the ability to bind to the minor groove of DNA. The structure of this compound could be dimerized or incorporated into larger scaffolds to investigate its potential as a nucleic acid binder, which could form the basis for developing agents that interfere with transcription.

Antimicrobial and Antiparasitic Activity: The guanidine group is present in several antimicrobial and antiprotozoal agents. Its membrane-disrupting potential or ability to inhibit essential enzymes in pathogens could be investigated.

Neurotransmitter Receptor Modulation: Guanidine derivatives have been explored as modulators of various neurotransmitter systems. Academic studies could probe the activity of this compound at receptors involved in neurodegenerative or neuropsychiatric disorders.

| Potential Biological Target Class | Rationale for Investigation | Example of a Relevant Disease Area |

| Protein Kinases | The guanidinium group can mimic arginine to interact with conserved aspartate residues in the active site. | Cancer, Inflammatory Disorders |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | The guanidine functionality can form key hydrogen bonds in the active site of viral enzymes. | Infectious Diseases (e.g., COVID-19). |

| Nucleic Acids (DNA/RNA) | The cationic guanidinium can interact with the phosphate (B84403) backbone and bases in the minor groove. | Anti-cancer, Antiviral therapies. |

| Melanocortin Receptors (MCRs) | Many known agonists for MCRs, involved in metabolic regulation, contain a guanidine functional group. | Obesity, Type 2 Diabetes. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methoxypropyl)guanidine in a laboratory setting?

- Methodological Answer : The synthesis typically involves alkylation of guanidine with a 3-methoxypropyl halide (e.g., chloride or bromide) under basic conditions. A two-step approach may include (1) protection of the guanidine group using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions and (2) deprotection after alkylation. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 guanidine:alkylating agent) to maximize yield. Purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the presence of the methoxypropyl chain (δ ~3.3 ppm for methoxy protons) and guanidine protons (δ ~6.5–8.0 ppm, broad).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate the functional groups.

- Mass Spectrometry (ESI-TOF) : Molecular ion peaks matching the molecular formula (C₅H₁₃N₃O, [M+H]+ m/z = 132.1) confirm purity .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : Based on structurally similar guanidines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the documented storage conditions to preserve the integrity of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Compatibility testing indicates avoidance of strong oxidizers (e.g., peroxides) and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate the formation of byproducts during the alkylation of guanidine derivatives with 3-methoxypropyl groups?

- Methodological Answer : Common byproducts (e.g., dialkylated guanidines) arise from over-alkylation. Mitigation strategies include:

- Protecting Groups : Use Boc or Cbz groups to block reactive sites .

- Stepwise Alkylation : Introduce the methoxypropyl group in a controlled, stoichiometric manner.

- Reaction Monitoring : Employ TLC or in-situ NMR to track progress and terminate reactions at ~80% conversion .

Q. What are the stability considerations for this compound under varying pH conditions, and how can this be experimentally determined?

- Methodological Answer : Stability studies:

- pH Buffers : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C.

- HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed guanidine or methoxypropanol) over 24–72 hours.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Data from analogous compounds suggest instability in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Q. How does the 3-methoxypropyl substituent influence the solubility and reactivity of guanidine in nucleophilic substitution reactions?

- Methodological Answer : The substituent impacts:

- Solubility : Increased hydrophilicity compared to alkylguanidines (logP ~0.5 vs. ~1.2 for propylguanidine), enhancing aqueous solubility.

- Reactivity : The electron-donating methoxy group reduces electrophilicity at the guanidine nitrogen, slowing reactions with electrophiles. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What computational methods can predict the interaction of this compound with biological targets, such as enzyme active sites?

- Methodological Answer : Use:

- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., nitric oxide synthases) to identify binding poses.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Corrogate substituent effects with bioactivity data from similar guanidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products